molecular formula C15H21NO3 B12871131 Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate CAS No. 922529-33-7

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate

Cat. No.: B12871131
CAS No.: 922529-33-7
M. Wt: 263.33 g/mol
InChI Key: ZGEQTZUUBXSOIO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate is a benzoate ester derivative featuring a 2,5-dimethyl-substituted aromatic ring and a (2S)-pyrrolidin-2-ylmethoxy substituent at the 4-position. Its structure combines a chiral pyrrolidine moiety with an ester functional group, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

922529-33-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 2,5-dimethyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

InChI

InChI=1S/C15H21NO3/c1-10-8-14(19-9-12-5-4-6-16-12)11(2)7-13(10)15(17)18-3/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1

InChI Key

ZGEQTZUUBXSOIO-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC[C@@H]2CCCN2)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1OCC2CCCN2)C)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate, with the molecular formula C15H21NO3C_{15}H_{21}NO_3 and a molecular weight of 263.33 g/mol, is a compound of interest in pharmaceutical research. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 922529-33-7
  • Purity : Typically around 95%.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as a pharmacological agent. Key areas of activity include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, similar compounds have shown promise as inhibitors of prostaglandin dehydrogenase (15-PGDH), which plays a role in regulating inflammatory responses .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial properties. For example, pyrrole derivatives have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .
  • Neuroprotective Effects : The presence of the pyrrolidine moiety suggests potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems and protect neurons from oxidative stress .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Modulation of Inflammatory Pathways : By inhibiting enzymes like 15-PGDH, this compound may increase levels of protective prostaglandins, thereby reducing inflammation and promoting healing processes.
  • Interaction with Neurotransmitter Systems : The structural characteristics suggest that it may interact with receptors or transporters involved in neurotransmission, potentially enhancing synaptic plasticity or neuroprotection.

Case Studies and Research Findings

StudyFindings
Study on Enzyme InhibitionMethyl derivatives showed IC50 values indicating potent inhibition of 15-PGDH in vitro, suggesting potential anti-inflammatory applications .
Antibacterial Activity EvaluationSimilar compounds exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Neuroprotection in Animal ModelsPyrrolidine-containing compounds demonstrated reduced neuronal death in models of oxidative stress, implicating a protective role against neurodegeneration .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences
Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate Benzoate ester 2,5-dimethylphenyl; (2S)-pyrrolidin-2-ylmethoxy Ester, tertiary amine ~265 (estimated)
BW373U86 Benzamide Piperazinyl-allyl; 3-hydroxybenzyl Amide, tertiary amine 525.5 (as dihydrochloride)
Methyl (2S,4S)-4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate Pyrrolidine carboxylate 2,5-dimethylphenoxy; methyl ester Ester, tertiary amine 249.3

Key Observations :

  • Backbone Differences : The target compound is a benzoate ester, whereas BW373U86 is a benzamide. This distinction impacts metabolic stability, as esters are generally more prone to hydrolysis than amides.
  • Substituent Geometry: The (2S)-pyrrolidin-2-ylmethoxy group in the target compound differs from BW373U86’s piperazinyl-allyl moiety. In contrast, the rigid pyrrolidine in the target compound may restrict receptor interactions.
  • Chirality : The (2S) configuration of the pyrrolidine in the target compound may influence enantioselective receptor binding, similar to the stereospecific effects observed in BW373U86 derivatives .

Pharmacological Comparison

Table 2: Pharmacological Profiles of Structurally Related Compounds
Compound Name Receptor Affinity Key Effects Side Effects Antagonist Sensitivity
BW373U86 Delta opioid (DOR-selective) Rate suppression in primates; transient antinociception (controversial) Convulsions, tremors Naltrindole (pKB = 6.5)
Alfentanil Mu opioid (MOR-selective) Analgesia, respiratory depression Respiratory depression Naltrindole (pKB = 5.1)
U69,593 Kappa opioid (KOR-selective) Sedation, diuresis Dysphoria Insensitive to naltrindole
Target Compound Unknown Hypothesized: DOR/MOR modulation (structural analogy) Potential convulsions (based on BW373U86) Likely naltrindole-sensitive (if DOR-active)

Key Findings :

  • Delta Opioid Activity : BW373U86’s DOR selectivity is linked to its piperazinyl-allyl group, which facilitates receptor binding . The target compound’s pyrrolidine moiety may exhibit weaker DOR affinity due to reduced flexibility and steric hindrance.
  • Side Effects : BW373U86 induces convulsions in primates and mice via DOR activation . The target compound’s structural similarity raises concerns about analogous neurotoxic effects, though ester hydrolysis might mitigate this risk.
  • Antinociceptive Potential: BW373U86’s antinociceptive effects in squirrel monkeys were transient and possibly confounded by toxicity . The target compound’s ester group could enhance bioavailability but requires empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.